molecular formula C11H9F3O6 B6059289 methyl 3,3,3-trifluoro-2-hydroxy-2-(6-hydroxy-1,3-benzodioxol-5-yl)propanoate

methyl 3,3,3-trifluoro-2-hydroxy-2-(6-hydroxy-1,3-benzodioxol-5-yl)propanoate

Cat. No. B6059289
M. Wt: 294.18 g/mol
InChI Key: ZGBGMVOLVMKUPN-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-hydroxy-2-(6-hydroxy-1,3-benzodioxol-5-yl)propanoate is a chemical compound that has gained considerable attention among scientists due to its potential applications in various fields. This compound is also known as MTFB, and it is synthesized through a specific method that involves several chemical reactions.

Mechanism of Action

The mechanism of action of MTFB is not fully understood yet. However, it is believed that MTFB exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of inflammatory mediators. Additionally, MTFB has been found to induce apoptosis in cancer cells, which is believed to be the primary mechanism behind its antitumor activity.
Biochemical and Physiological Effects:
MTFB has been found to exhibit significant biochemical and physiological effects. In animal studies, MTFB has been found to reduce inflammation and pain, as well as inhibit tumor growth. Additionally, MTFB has been found to exhibit low toxicity, making it a potential candidate for further development as a drug.

Advantages and Limitations for Lab Experiments

One of the primary advantages of MTFB is its potential as a drug candidate for the treatment of pain and inflammation, as well as cancer. Additionally, MTFB has been found to exhibit low toxicity, making it a safe compound to work with in the laboratory. However, one of the limitations of MTFB is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for the research on MTFB. One of the primary directions is the development of new drugs based on MTFB for the treatment of pain, inflammation, and cancer. Additionally, further research is needed to fully understand the mechanism of action of MTFB and its potential applications in other fields, such as agriculture and environmental science.
In conclusion, MTFB is a chemical compound that has gained considerable attention among scientists due to its potential applications in various fields of scientific research. The synthesis method of MTFB involves several chemical reactions, and it has been found to exhibit significant anti-inflammatory and analgesic properties, as well as antitumor activity. MTFB has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

MTFB is synthesized through a multi-step process that involves several chemical reactions. The first step involves the reaction of 3,3,3-trifluoro-2-hydroxypropanoic acid with thionyl chloride to form the corresponding acid chloride. In the second step, 6-hydroxy-1,3-benzodioxole is reacted with the acid chloride to form the corresponding ester. Finally, the ester is methylated using dimethyl sulfate to produce MTFB.

Scientific Research Applications

MTFB has been found to have potential applications in various fields of scientific research. One of the primary applications of MTFB is in the field of medicinal chemistry. MTFB has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, MTFB has been found to exhibit significant antitumor activity, making it a potential candidate for the development of new anticancer drugs.

properties

IUPAC Name

methyl 3,3,3-trifluoro-2-hydroxy-2-(6-hydroxy-1,3-benzodioxol-5-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O6/c1-18-9(16)10(17,11(12,13)14)5-2-7-8(3-6(5)15)20-4-19-7/h2-3,15,17H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBGMVOLVMKUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC2=C(C=C1O)OCO2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,3,3-trifluoro-2-hydroxy-2-(6-hydroxy-1,3-benzodioxol-5-yl)propanoate

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